4-(Benzooxazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
4-(Benzooxazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with the molecular formula C17H22N2O3S and a molecular weight of 334.43318 g/mol . This compound features a benzoxazole moiety, which is a bicyclic structure containing both benzene and oxazole rings. Benzoxazole derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzooxazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions . Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are often employed to facilitate these reactions . For instance, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) can be used in water under reflux conditions to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of scalable reaction conditions and cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
4-(Benzooxazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.
Scientific Research Applications
4-(Benzooxazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Benzooxazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The benzoxazole moiety is known to interact with various enzymes and receptors, leading to a range of biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler analog with similar biological activities.
Benzisoxazole: An analog with the nitrogen atom in a different position.
Benzimidazole: An analog with the oxygen replaced by a nitrogen.
Benzothiazole: An analog with the oxygen replaced by a sulfur.
Uniqueness
4-(Benzooxazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzoxazole moiety, in particular, is associated with a wide range of biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H22N2O3S |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
tert-butyl 4-(1,3-benzoxazol-2-ylsulfanyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H22N2O3S/c1-17(2,3)22-16(20)19-10-8-12(9-11-19)23-15-18-13-6-4-5-7-14(13)21-15/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
WQKIGWIIRUPYFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)SC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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